

Resveratrol-3-O-sulfate Sodium: A Core

Metabolite in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Resveratrol-3-O-sulfate sodium			
Cat. No.:	B560678	Get Quote		

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol, a well-studied polyphenolic compound, undergoes extensive metabolism in vivo, leading to the formation of various conjugates, among which resveratrol sulfates are prominent. This technical guide focuses on a key metabolite, Resveratrol-3-O-sulfate, in its sodium salt form. We delve into its biological activities, present available quantitative data in a structured format, provide detailed experimental methodologies for its synthesis, purification, and biological evaluation, and visualize its known molecular interactions through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of resveratrol and its metabolites.

Introduction

While resveratrol has demonstrated a wide array of biological activities in preclinical studies, its low bioavailability has been a significant hurdle for clinical translation. Following oral administration, resveratrol is rapidly metabolized in the intestines and liver, with sulfate and glucuronide conjugates being the major forms found in systemic circulation. Resveratrol-3-O-sulfate is one of the most abundant of these metabolites.[1][2] Understanding the biological activities and pharmacokinetic profile of this metabolite is crucial for elucidating the in vivo mechanisms of action of resveratrol and for the development of related therapeutic agents. This guide provides a detailed overview of the current knowledge on **Resveratrol-3-O-sulfate sodium**.



Chemical and Physical Properties

Resveratrol-3-O-sulfate sodium is an organic sodium salt of the 3-O-sulfate derivative of trans-resveratrol.

Property	Value	Reference	
Chemical Name	5-[(1E)-2-(4- hydroxyphenyl)ethenyl]-1,3- benzenediol, 1-(hydrogen sulfate), monosodium salt		
CAS Number	858127-11-4		
Molecular Formula	C14H11NaO6S	[3]	
Molecular Weight	330.3 g/mol	[4]	
Appearance	Solid		
Solubility	Slightly soluble in DMSO	[4]	
Storage	-20°C	[3][4]	

Biological Activities and Quantitative Data

Resveratrol-3-O-sulfate exhibits a range of biological activities, some of which are comparable to the parent compound, resveratrol.

Anti-inflammatory Activity

Resveratrol-3-O-sulfate has demonstrated significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated U-937 macrophages, the metabolite was shown to decrease the expression and release of several pro-inflammatory cytokines.[3][4]



Cytokine	Concentration of Resveratrol-3-O- sulfate	% Decrease in Expression/Releas e	Cell Line
IL-1α	1 μΜ	61.2%	U-937
IL-1β	1 μΜ	76.6%	U-937
IL-6	1 μΜ	42.2%	U-937
TNF-α	1 μΜ	Similar to resveratrol	U-937
IL-6	1 μΜ	Similar to resveratrol	U-937

Cyclooxygenase (COX) Inhibition

The metabolite has been shown to inhibit the activity of cyclooxygenase enzymes, which are key mediators of inflammation.

Enzyme	IC ₅₀ (μΜ)	Reference
COX-1	3.60	[5]
COX-2	7.53	[5]

Antiproliferative and Pro-apoptotic Activity

Resveratrol-3-O-sulfate has been observed to inhibit the growth of cancer cells and induce apoptosis. It dose-dependently decreases the growth of Caco-2 colorectal adenocarcinoma cells at concentrations ranging from 10 to 100 μ M and induces apoptosis at concentrations of 25 and 50 μ M.[3][4]

Antioxidant Activity

The metabolite possesses antioxidant properties, as demonstrated in a Trolox assay.[3][4] Quantitative data for direct comparison is still emerging in the literature.

Interaction with mitoNEET



Resveratrol-3-O-sulfate has been identified as a ligand for the outer mitochondrial membrane protein mitoNEET. It displaces rosiglitazone from the protein with an IC $_{50}$ of 3.36 μ M for the human protein, indicating it binds to the thiazolidine-2,4-dione (TZD) binding pocket.[3][4]

Pharmacokinetics

The pharmacokinetic profile of resveratrol metabolites is of great interest due to the low circulating levels of the parent compound.

Parameter	Dose of Resveratrol	Value for Resveratrol-3- O-sulfate	Species	Reference
Cmax	0.5 g (single dose)	~100 ng/mL	Human	[6]
Cmax	1 g (single dose)	~250 ng/mL	Human	[6]
Cmax	2.5 g (single dose)	~700 ng/mL	Human	[6]
Cmax	5 g (single dose)	~1500 ng/mL	Human	[6]

Experimental Protocols Synthesis and Purification of Resveratrol-3-O-sulfate Sodium

The synthesis of resveratrol sulfates is challenging due to the presence of multiple hydroxyl groups that require selective protection and deprotection.[5] The following is a generalized protocol based on reported methods for the synthesis of resveratrol sulfates.

5.1.1. Synthesis

Protection of Hydroxyl Groups: To selectively sulfate the 3-hydroxyl group of resveratrol, the
 4'- and 5-hydroxyl groups must first be protected. This can be achieved using protecting
 groups such as tert-butyldimethylsilyl (TBDMS) ethers. Resveratrol is reacted with a TBDMS-



donating reagent (e.g., TBDMS-CI) in the presence of a base (e.g., imidazole) in an appropriate solvent (e.g., DMF).

- Sulfation: The protected resveratrol is then sulfated at the free 3-hydroxyl group. A common sulfating agent is a sulfur trioxide-amine complex, such as sulfur trioxide trimethylamine complex (SO₃·NMe₃), in a suitable solvent like anhydrous acetonitrile.[5] The reaction is typically carried out under an inert atmosphere (e.g., argon) and may require heating.
- Deprotection: Following sulfation, the protecting groups are removed. For TBDMS ethers, a
 fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like THF is
 commonly used.
- Salt Formation: To obtain the sodium salt, the deprotected resveratrol-3-O-sulfate is treated with a sodium base, such as sodium carbonate (Na₂CO₃).

5.1.2. Purification

Purification of the final product is often challenging due to its high polarity.[5]

- Initial Work-up: After the reaction, the mixture is typically concentrated under reduced pressure.
- Chromatography: A combination of chromatographic techniques may be necessary.
 - Silica Gel Chromatography: Can be used to remove less polar impurities.
 - Reversed-Phase Chromatography (e.g., C18): Effective for separating polar compounds. A
 gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically used.
 - Ion-Exchange Chromatography: Can be employed to exchange the counter-ion and remove excess salt. A cation-exchange resin (e.g., Dowex 50WX8) can be used.[5]
- High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step
 to obtain a highly pure product. A C18 column with a mobile phase consisting of a buffered
 aqueous solution and an organic modifier is a common choice.

Biological Assays



5.2.1. Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2.

- Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.
- Incubation: The enzyme is pre-incubated with various concentrations of Resveratrol-3-O-sulfate sodium or a control inhibitor (e.g., celecoxib for COX-2) in a suitable buffer (e.g., Tris-HCl) at 37°C.
- Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
- Quantification of Prostaglandins: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
- Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

5.2.2. Anti-inflammatory Cytokine Release Assay

This assay determines the effect of the compound on the release of pro-inflammatory cytokines from immune cells.

- Cell Culture: A suitable immune cell line, such as the human monocyte cell line U-937, is cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
- Stimulation and Treatment: The differentiated macrophages are pre-treated with various
 concentrations of Resveratrol-3-O-sulfate sodium for a specific period (e.g., 1 hour). The
 cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce
 cytokine production.
- Sample Collection: After a defined incubation period (e.g., 6 or 24 hours), the cell culture supernatant is collected.



- Cytokine Quantification: The concentration of specific cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α) in the supernatant is measured using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.
- Data Analysis: The percentage reduction in cytokine release in treated cells compared to LPS-stimulated control cells is calculated.

5.2.3. mitoNEET Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (Δ H).

- Protein and Ligand Preparation: Recombinant human mitoNEET protein is purified and dialyzed into a suitable buffer (e.g., ammonium acetate). Resveratrol-3-O-sulfate sodium is dissolved in the same buffer.
- ITC Experiment: The protein solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe.
- Titration: A series of small injections of the ligand are made into the protein solution while the heat change is monitored.
- Data Analysis: The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

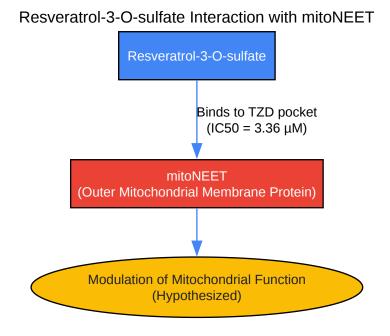
Signaling Pathways and Molecular Interactions

While the detailed signaling pathways modulated by Resveratrol-3-O-sulfate are still under investigation, its known interactions provide some insights.

Interaction with mitoNEET

Resveratrol-3-O-sulfate has been shown to directly bind to the outer mitochondrial membrane protein mitoNEET. This interaction is significant as mitoNEET is implicated in regulating mitochondrial function and cellular iron and reactive oxygen species homeostasis.





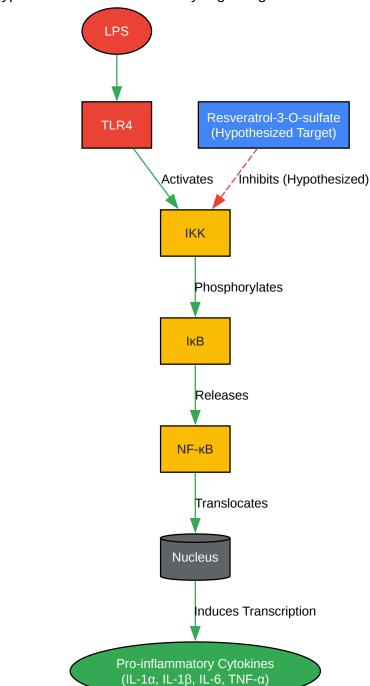
Click to download full resolution via product page

Caption: Interaction of Resveratrol-3-O-sulfate with mitoNEET.

Hypothetical Anti-inflammatory Signaling

Based on the known anti-inflammatory effects of resveratrol and the observed inhibition of proinflammatory cytokine production by Resveratrol-3-O-sulfate, a hypothetical signaling pathway can be proposed. It is plausible that this metabolite, similar to its parent compound, may interfere with pro-inflammatory signaling cascades such as the NF-kB and MAPK pathways. However, direct evidence for Resveratrol-3-O-sulfate's specific targets within these pathways is still needed.





Hypothetical Anti-inflammatory Signaling of Resveratrol-3-O-sulfate

Click to download full resolution via product page

Caption: Hypothetical inhibition of the NF-кВ pathway.



Conclusion and Future Directions

Resveratrol-3-O-sulfate sodium, a major metabolite of resveratrol, exhibits significant biological activities, including anti-inflammatory, antiproliferative, and COX-inhibitory effects. Its interaction with mitoNEET opens up new avenues for research into the mitochondrial effects of resveratrol. The data presented in this guide underscore the importance of studying resveratrol metabolites to fully understand the health benefits attributed to the parent compound.

Future research should focus on:

- Elucidating the specific molecular targets and detailed signaling pathways modulated by Resveratrol-3-O-sulfate.
- Conducting comprehensive in vivo studies to determine its efficacy and safety profile.
- Developing and validating robust analytical methods for its quantification in biological matrices to support further pharmacokinetic and pharmacodynamic studies.
- Exploring its potential as a therapeutic agent in its own right for inflammatory and proliferative diseases.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential therapeutic application of this key resveratrol metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. academic.oup.com [academic.oup.com]
- 2. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition PMC [pmc.ncbi.nlm.nih.gov]



- 3. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Resveratrol-3-O-sulfate Sodium: A Core Metabolite in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560678#resveratrol-3-o-sulfate-sodium-as-a-resveratrol-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com